2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

CCR3 Antagonism Chemokine Receptor Inflammation

2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (CAS 1315054-48-8) is a chiral pyrrolidine-based ethylamine derivative with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol. The compound is characterized by a (S)-configured 3-methoxy substituent on the pyrrolidine ring, which introduces stereochemical specificity relevant to biological target interactions.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B7923741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCOC1CCN(C1)CCN
InChIInChI=1S/C7H16N2O/c1-10-7-2-4-9(6-7)5-3-8/h7H,2-6,8H2,1H3/t7-/m0/s1
InChIKeyLUISJMMBMOJTHP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine: Basic Identity and Procurement Overview


2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine (CAS 1315054-48-8) is a chiral pyrrolidine-based ethylamine derivative with the molecular formula C₇H₁₆N₂O and a molecular weight of 144.21 g/mol . The compound is characterized by a (S)-configured 3-methoxy substituent on the pyrrolidine ring, which introduces stereochemical specificity relevant to biological target interactions. It is typically supplied at 95–98% purity for research use . This compound belongs to the broader class of pyrrolidinyl ethylamines, which have been investigated as kappa opioid receptor agonists [1] and as building blocks for sigma receptor ligands [2], though direct biological data for this specific stereoisomer remain sparse in the public domain.

Why 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine Cannot Be Freely Substituted with Related Pyrrolidine Analogs


Procurement decisions for chiral pyrrolidine ethylamines are complicated by the absence of standardized pharmacological data and the critical influence of stereochemistry on biological recognition. Generic substitution—e.g., swapping the (S)-3-methoxy for a (R)-3-methoxy enantiomer, a 3-hydroxy analog, or an unsubstituted pyrrolidine ethylamine—is not supported by evidence. The patent literature on kappa agonists [1] and sigma receptor ligands [2] demonstrates that even minor modifications to the pyrrolidine substitution pattern alter receptor binding profiles. For instance, the introduction of a 3-methoxy group in the (S)-configuration may confer distinct conformational preferences compared to the (R)-enantiomer or the parent 3-hydroxy compound, potentially affecting target engagement. Until direct head-to-head data are published, users should assume that stereochemical and substituent differences translate into non-equivalent biological and physicochemical behavior, making this specific compound essential for studies requiring defined chiral building blocks or for SAR exploration where the (S)-methoxy motif is hypothesized to be critical.

Quantitative Differentiation Evidence for 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine Relative to Structural Analogs


CCR3 Receptor Antagonist Activity of a Structurally Related (S)-3-Methoxypyrrolidine-Containing Compound

While direct data for 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine are not available, a compound bearing the (S)-3-methoxypyrrolidine motif (CHEMBL2158814) demonstrates potent antagonism at the human CCR3 receptor with a Ki of 6.31 nM in a radioligand displacement assay using CHOK1 cells [1]. This provides a class-level benchmark for the potential activity of the (S)-3-methoxypyrrolidine-containing scaffold at this target.

CCR3 Antagonism Chemokine Receptor Inflammation

Histone-Lysine N-Methyltransferase 2A/Menin Inhibition by an (S)-3-Methoxypyrrolidine Sulfonamide Derivative

A complex molecule incorporating (S)-3-methoxypyrrolidine as a sulfonamide substituent (US11919901, Compound 210) exhibits exceptional potency against the Menin-MLL protein-protein interaction with a Ki < 1 nM [1]. This highlights the potential of the (S)-3-methoxypyrrolidine fragment to contribute to high-affinity target engagement when appropriately elaborated.

Menin-MLL Inhibitor Epigenetics Cancer

Predicted Physicochemical Profile and Enantiomeric Purity Advantage

2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine is commercially available with specified enantiomeric purity (≥95% for the (S)-isomer) . In contrast, many related pyrrolidine ethylamine analogs are offered as racemates or with undefined stereochemistry, introducing an uncontrolled variable in biological assays. Predicted properties include a pKa of approximately 9.86 ± 0.15 , a LogP around 1.2–1.6 [1], and DMSO solubility >30 mg/mL . These parameters differentiate it from more lipophilic (e.g., N-aryl substituted) or less basic analogs, affecting membrane permeability and formulation strategies.

Chiral Building Block Physicochemical Properties Procurement

Application Scenarios for 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine Based on Quantitative Evidence


Chiral Building Block for Menin-MLL Inhibitor Synthesis and Optimization

As demonstrated by the <1 nM Ki of an (S)-3-methoxypyrrolidine-containing compound against Menin-MLL [1], this chiral amine is a strategic precursor for developing novel epigenetic modulators targeting acute leukemia. Its defined (S)-stereochemistry and 95–98% purity support SAR studies aimed at optimizing the pyrrolidine sulfonamide pharmacophore.

Scaffold for Chemokine Receptor CCR3 Antagonist Discovery

Given the potent CCR3 antagonism (Ki = 6.31 nM) exhibited by a related (S)-3-methoxypyrrolidine derivative [2], 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine serves as a privileged chiral fragment for constructing biased libraries targeting eosinophil-related inflammation, allergic asthma, and other CCR3-mediated pathologies.

Kappa Opioid Receptor Agonist Fragment for Analgesic Research

The pyrrolidinyl ethylamine core is a recognized scaffold for selective kappa opioid receptor agonists with potential analgesic and anti-inflammatory applications [3]. The (S)-3-methoxy substitution may modulate selectivity and metabolic stability relative to the unsubstituted parent, making this specific compound valuable for generating novel kappa agonist leads.

Physicochemical Property-Driven Hit Expansion

With a predicted pKa of ~9.86 and LogP ~1.2–1.6 [4], this compound occupies a favorable region of chemical space distinct from more basic or lipophilic pyrrolidine analogs. Researchers can exploit this profile to improve ligand efficiency, reduce off-target promiscuity, or enhance CNS penetration in early-stage discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((S)-3-Methoxy-pyrrolidin-1-yl)-ethylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.